molecular formula C12H16N2 B2882350 4-[(3-methylidenepiperidin-1-yl)methyl]pyridine CAS No. 2034351-74-9

4-[(3-methylidenepiperidin-1-yl)methyl]pyridine

Cat. No.: B2882350
CAS No.: 2034351-74-9
M. Wt: 188.274
InChI Key: JDZQHMQJEGLJCL-UHFFFAOYSA-N
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Description

4-[(3-methylidenepiperidin-1-yl)methyl]pyridine is a heterocyclic organic compound that features both a pyridine and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylidenepiperidin-1-yl)methyl]pyridine typically involves the reaction of a pyridine derivative with a piperidine derivative. One common method is the alkylation of 4-pyridinemethanol with 3-methylenepiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylidenepiperidin-1-yl)methyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[(3-methylidenepiperidin-1-yl)methyl]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening purposes.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic effects and are explored for drug development.

    Industry: In materials science, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[(3-methylidenepiperidin-1-yl)methyl]pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors. The presence of both pyridine and piperidine rings allows for multiple binding interactions, which can modulate the activity of the target molecules. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)pyridine: This compound is similar but lacks the methylene group, which can affect its reactivity and biological activity.

    3-Methylenepiperidine: This compound contains the piperidine ring with a methylene group but lacks the pyridine moiety.

    4-Pyridinemethanol: This compound contains the pyridine ring with a hydroxymethyl group but lacks the piperidine moiety.

Uniqueness

4-[(3-methylidenepiperidin-1-yl)methyl]pyridine is unique due to the combination of both pyridine and piperidine rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3-methylidenepiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZQHMQJEGLJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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